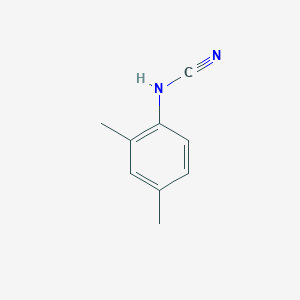

2,4-Dimethylphenylcyanamide

説明

特性

分子式 |

C9H10N2 |

|---|---|

分子量 |

146.19 g/mol |

IUPAC名 |

(2,4-dimethylphenyl)cyanamide |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-9(11-6-10)8(2)5-7/h3-5,11H,1-2H3 |

InChIキー |

PKJBDJLYITYTGJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)NC#N)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The cyanamide group (-NH-CN) in 2,4-Dimethylphenylcyanamide differs significantly from functional groups in analogs:

- N-(2,4-Dimethylphenyl)formamide (): Contains a formamide (-NHC(O)H) group, which is highly polar and widely used as a solvent or reagent in organic synthesis .

- 4-(Dimethylamino)phenyl isocyanate (): Features an isocyanate (-NCO) group, reactive toward nucleophiles like alcohols and amines, making it valuable in polymer chemistry .

Physical Properties

- Solubility : Formamide derivatives () are highly soluble in polar solvents due to hydrogen bonding, whereas cyanamides may exhibit lower solubility in water but better compatibility with organic solvents.

- Thermal Stability : Isocyanates () are thermally unstable and prone to polymerization, while cyanamides are more stable under ambient conditions.

Research Findings and Data

Comparative Performance in Coordination Chemistry

Cyanamides, unlike formamides or isocyanates, act as monodentate or bridging ligands in metal complexes. For example, in a study analogous to (molecular weight 493.53 g/mol), sulfonamide derivatives demonstrated ligand behavior in transition-metal catalysis .

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethylphenylcyanamide, and how can purity be validated?

The synthesis of 2,4-Dimethylphenylcyanamide requires careful control of reaction conditions (e.g., temperature, solvent choice, and time) to maximize yield and minimize side products. A typical protocol involves cyanamide substitution on a pre-functionalized 2,4-dimethylphenyl precursor under anhydrous conditions. Post-synthesis, purity is validated using high-resolution mass spectrometry (HR-MS) and multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135 for unambiguous assignment of substituents). For crystalline derivatives, single-crystal X-ray diffraction (via SHELX programs ) can confirm molecular geometry. Ensure inert atmospheres during reactions to prevent oxidation of the cyanamide group .

Q. How can researchers distinguish 2,4-Dimethylphenylcyanamide from structurally similar analogs?

Key distinguishing features include:

- Vibrational spectroscopy : The C≡N stretch in the cyanamide group appears at ~2150–2200 cm⁻¹ in IR, absent in carboxamide analogs.

- NMR chemical shifts : The deshielded aromatic protons (due to electron-withdrawing cyanamide) show distinct splitting patterns in ¹H NMR (e.g., para-substituted methyl groups at δ 2.2–2.5 ppm).

- X-ray crystallography : Bond lengths (C-N≡C ~1.15 Å) and angles provide definitive structural confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for 2,4-Dimethylphenylcyanamide under varying pH conditions?

Discrepancies in reactivity (e.g., hydrolysis rates or unexpected substitution products) often arise from pH-dependent tautomerization of the cyanamide group. To address this:

- Perform pH-controlled kinetic studies using UV-Vis or ¹H NMR to monitor reaction progress.

- Compare computational models (DFT calculations for tautomer stability) with experimental data.

- Use HPLC-MS to identify intermediates and byproducts, especially under acidic (protonated cyanamide) vs. basic (deprotonated) conditions .

Q. How can 2,4-Dimethylphenylcyanamide be utilized in studying enzyme-inhibitor interactions?

The compound’s cyanamide group acts as a hydrogen-bond acceptor, making it a candidate for probing active sites in enzymes like kinases or proteases. Methodologies include:

- Isothermal titration calorimetry (ITC) to quantify binding affinity.

- Molecular docking simulations (using software like AutoDock Vina) to predict binding poses, validated by X-ray co-crystallography (data processed with SHELXL ).

- Site-directed mutagenesis to identify critical residues interacting with the cyanamide moiety .

Q. What advanced techniques are recommended for analyzing electronic effects of substituents on 2,4-Dimethylphenylcyanamide’s reactivity?

- Electrochemical analysis : Cyclic voltammetry to assess redox behavior influenced by electron-donating methyl groups.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Cross-coupling reactivity studies : Partner with Pd catalysts to evaluate cyanamide’s directing effects in C-H activation reactions .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in crystallographic data for 2,4-Dimethylphenylcyanamide derivatives?

Inconsistent bond angles or disorder in crystal structures may arise from:

- Dynamic disorder : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.

- Twinned crystals : Apply twin refinement protocols in SHELXL .

- Validation tools : Check structures against IUCr standards using PLATON or CCDC Mercury.

Q. What computational methods are suitable for modeling 2,4-Dimethylphenylcyanamide’s interactions with biological targets?

- Molecular dynamics (MD) simulations : Explore conformational flexibility in aqueous environments (AMBER or GROMACS).

- QM/MM hybrid methods : Study electronic interactions at enzyme active sites.

- Pharmacophore modeling : Identify critical features (e.g., cyanamide’s hydrogen-bonding capacity) using Schrödinger Suite .

Case Studies & Comparative Analysis

Q. How does 2,4-Dimethylphenylcyanamide compare to N-(2,4-Dimethylphenyl)formamide in biological assays?

- Functional group impact : The cyanamide’s stronger electron-withdrawing nature reduces basicity compared to formamide, altering membrane permeability.

- Binding studies : Use surface plasmon resonance (SPR) to compare affinity for targets like serotonin receptors.

- Metabolic stability : Assess via liver microsome assays; cyanamide derivatives often show higher resistance to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。